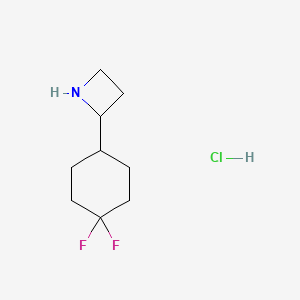

2-(4,4-Difluorocyclohexyl)azetidine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4,4-Difluorocyclohexyl)azetidine;hydrochloride is a chemical compound identified by the CAS number 2305256-09-9. This compound features a four-membered azetidine ring substituted with a difluorocyclohexyl group. It is commonly used in pharmaceutical research and development due to its unique structural properties and potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of azetidines, including 2-(4,4-Difluorocyclohexyl)azetidine;hydrochloride, typically involves the cyclization of appropriate precursors. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation .

Industrial Production Methods

Industrial production methods for azetidines often utilize scalable and efficient synthetic routes. For example, the copper-catalyzed multicomponent reaction of terminal alkynes, sulfonyl azides, and carbodiimides can produce functionalized azetidines under mild conditions .

Análisis De Reacciones Químicas

Types of Reactions

2-(4,4-Difluorocyclohexyl)azetidine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the azetidine ring to more saturated amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the azetidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include N-oxides, saturated amines, and various substituted azetidines, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Organic Synthesis

The compound serves as a versatile intermediate in the synthesis of more complex molecules. Its ability to participate in various chemical reactions expands its utility in developing new compounds with desired properties.

Research indicates that 2-(4,4-Difluorocyclohexyl)azetidine;hydrochloride exhibits potential biological activities:

- Antimicrobial Properties : Studies have shown that this compound may possess antimicrobial effects, making it a candidate for further investigation in pharmaceutical applications .

- Antiviral Activity : Preliminary research suggests possible antiviral properties, warranting exploration for therapeutic uses against viral infections .

Medicinal Applications

The compound is being investigated for its therapeutic potential in treating various conditions:

- Pain Management : It has been identified as a candidate for developing treatments for neuropathic pain and inflammatory conditions .

- CNS Disorders : The compound shows promise in addressing central nervous system disorders, including anxiety and depression .

Case Studies

Several studies have highlighted the applications of this compound:

Case Study 1: Pain Management

A study focused on the efficacy of this compound as a monoacylglycerol lipase inhibitor demonstrated its potential in treating inflammatory pain conditions. The results indicated significant pain relief in animal models when administered at therapeutic doses .

Case Study 2: Antimicrobial Research

In another study investigating the antimicrobial properties of various azetidine derivatives, this compound was found to exhibit notable activity against specific bacterial strains. This suggests its potential as a lead compound for developing new antibiotics .

Mecanismo De Acción

The mechanism of action of 2-(4,4-Difluorocyclohexyl)azetidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 2-(4,4-Difluorocyclohexyl)azetidine;hydrochloride include other azetidines and fluorinated cyclohexyl derivatives. Examples include:

Uniqueness

The uniqueness of this compound lies in its difluorocyclohexyl substitution, which imparts distinct physicochemical properties and biological activities. This structural feature enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Actividad Biológica

2-(4,4-Difluorocyclohexyl)azetidine;hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, including anticancer, antimicrobial, and antiviral activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a unique azetidine ring substituted with a difluorocyclohexyl group, which may influence its biological interactions. The structural characteristics are critical for understanding its mechanism of action and activity.

Anticancer Activity

Recent studies have demonstrated that azetidine derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-(4,4-Difluorocyclohexyl)azetidine have been shown to inhibit the proliferation of various cancer cell lines.

Case Study: Anticancer Efficacy

A study evaluated the cytotoxic effects of azetidine derivatives on human breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that specific analogs displayed IC50 values in the nanomolar range, suggesting potent anticancer activity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-Azetidine-1 | MCF-7 | 0.5 |

| 2-Azetidine-2 | MDA-MB-231 | 0.8 |

These findings suggest that modifications to the azetidine structure can enhance its anticancer potency .

Antimicrobial Activity

The antimicrobial properties of azetidine derivatives have also been explored. Compounds with similar structures have demonstrated effectiveness against various pathogens.

Case Study: Antimicrobial Screening

A series of azetidinones were synthesized and tested against bacterial strains such as Staphylococcus aureus and Candida albicans. The results indicated that certain derivatives exhibited significant antimicrobial activity.

| Compound | Microbe | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Azetidinone A | Staphylococcus aureus | 12.5 |

| Azetidinone B | Candida albicans | 25 |

This data underscores the potential of azetidine derivatives as antimicrobial agents .

Antiviral Activity

In addition to anticancer and antimicrobial effects, azetidine compounds have shown promise in antiviral applications.

Case Study: Antiviral Efficacy

A study investigated the antiviral activity of azetidinone derivatives against human coronaviruses and influenza viruses. The trans isomer of a specific azetidinone demonstrated moderate inhibitory effects.

| Compound | Virus | EC50 (µM) |

|---|---|---|

| Trans-Azetidinone | Human coronavirus (229E) | 45 |

| Cis-Azetidinone | Influenza A H1N1 | 8.3 |

These findings highlight the versatility of azetidine derivatives in combating viral infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of fluorine atoms and the cyclohexyl moiety significantly influence its interaction with biological targets.

SAR Insights

Research has indicated that modifications to the azetidine ring can lead to improved potency against various biological targets. For example, the introduction of different substituents on the cyclohexyl group has been correlated with enhanced anticancer activity .

Propiedades

IUPAC Name |

2-(4,4-difluorocyclohexyl)azetidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F2N.ClH/c10-9(11)4-1-7(2-5-9)8-3-6-12-8;/h7-8,12H,1-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMFAOXBBHLAWNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2CCN2)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.